molecular formula C7H7NOS B13640236 4-Amino-3-mercaptobenzaldehyde

4-Amino-3-mercaptobenzaldehyde

Cat. No.: B13640236
M. Wt: 153.20 g/mol
InChI Key: VCVVFSXTBBQACQ-UHFFFAOYSA-N
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Description

4-Amino-3-mercaptobenzaldehyde is a multifunctional chemical building block of significant interest in organic synthesis and bioconjugation. Its structure, featuring adjacent amine, thiol, and aldehyde functional groups, allows for selective and sequential reactions, making it a valuable scaffold for constructing complex molecules. Researchers can utilize the aldehyde group for initial conjugation with primary amines via imine formation, a reaction that can be followed by an intramolecular cyclization where the neighboring thiol group acts as a nucleophile to trap the imine, forming stable bicyclic structures. This specific reactivity pattern, established with related mercaptobenzaldehyde compounds, is particularly useful for the selective modification of peptides and proteins under biocompatible conditions, enabling the development of new bioconjugates for therapeutic and diagnostic applications. The compound must be handled with care; store in a dark place under an inert atmosphere at room temperature. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

4-amino-3-sulfanylbenzaldehyde

InChI

InChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2

InChI Key

VCVVFSXTBBQACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)S)N

Origin of Product

United States

Preparation Methods

Disulfide Reduction Route from Mercaptobenzyl Alcohol Derivatives

A notable approach involves starting from mercaptobenzyl alcohol derivatives, which are converted into disulfide substrates. For example, a disulfide compound obtained from mercaptobenzyl alcohol can be reduced under mild conditions (using tris(2-carboxyethyl)phosphine (TCEP) in a THF/phosphate-buffered saline mixture at neutral pH) to liberate this compound in situ. This method allows the formation of the aldehyde and mercapto groups simultaneously at room temperature in aqueous buffer, avoiding harsh conditions (Scheme 1 in).

  • The reaction proceeds via disulfide bond reduction to free mercaptobenzaldehyde.
  • Subsequent amination with glycine methyl ester forms imine intermediates that cyclize to bicyclic structures.
  • This method is biocompatible and can be performed in one pot, facilitating protein conjugation applications.

However, the use of disulfide substrates requires careful control to avoid protein denaturation when applied in biochemical contexts due to reducing agents.

Two-Step Synthesis via 4-Bromo-3-formylbenzoic Acid

An efficient synthetic route involves:

  • Step 1: O-propargylation of 4-bromo-3-formylbenzoic acid to yield bromo-benzaldehyde derivatives with high yield (~95%).
  • Step 2: Treatment of this intermediate with sodium sulfide in dimethylformamide to substitute the bromine with a mercapto group, affording this compound derivatives in ~90% yield.

This approach benefits from readily available starting materials and mild reaction conditions, enabling functionalization with additional groups (e.g., alkynyl) for further conjugation chemistry.

Industrial and Esterification Methods

Methyl 4-amino-3-mercaptobenzoate, a closely related ester derivative, is prepared industrially by esterification of 4-amino-3-mercaptobenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Continuous flow processes with automated reactors optimize reaction parameters such as temperature, pressure, and reactant concentration to maximize yield and efficiency.

Tandem Michael–Henry Reactions for Functionalized Derivatives

Using 2-mercaptobenzaldehyde as a starting material, tandem Michael–Henry reactions catalyzed by cupreine derivatives have been developed to synthesize trisubstituted thiochromanes. Subsequent hydrogenation yields amino derivatives with retention of stereochemistry, demonstrating the versatility of this compound in complex molecule synthesis.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
1 Mercaptobenzyl alcohol → Disulfide TCEP, THF/PBS buffer, neutral pH, room temp 90 Biocompatible, one-pot, mild conditions
2 4-Bromo-3-formylbenzoic acid O-propargylation (alkylation), Na2S, DMF 90-95 Two-step, mild, high yield
3 4-Amino-3-mercaptobenzoic acid Methanol, sulfuric acid (esterification) Industrial scale Continuous flow possible
4 Thiocarbohydrazide + carboxylic acid Organic solvent, boron compound, 30-150°C Not specified Safer low-temperature process for related triazoles
5 Thiocarbamates Pyrolytic rearrangement, acetylation Not specified For aminothiophenol derivatives

In-Depth Research Findings and Analysis

  • The disulfide reduction method (Method 1) enables chemoselective amine conjugation without exogenous additives, useful in protein modification chemistry.
  • The two-step halogen substitution method (Method 2) allows installation of mercapto groups on aromatic aldehydes with high regioselectivity and yield, facilitating further functionalization for bioconjugation.
  • Industrial esterification (Method 3) is well-established, with optimization of reaction parameters enhancing scalability and purity.
  • Safety concerns with explosive intermediates such as thiocarbohydrazide are addressed by low-temperature solvent-based reactions with boron catalysts to minimize risk.
  • Tandem Michael–Henry reactions provide access to complex, enantioenriched sulfur-containing heterocycles derived from 2-mercaptobenzaldehyde, showcasing synthetic utility beyond simple preparation.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-mercaptobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of bases or acids to facilitate nucleophilic attack.

Major Products:

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Amino-3-mercaptobenzaldehyde is an organic compound with an amino group, a mercapto group, and an aldehyde functional group attached to a benzene ring. It has a molecular weight of approximately 139.19 g/mol. This compound's unique structure allows it to participate in various applications, including scientific research.

Scientific Research Applications

This compound has uses in dye manufacturing as a precursor because of its structure. The compound can undergo chemical transformations due to its functional groups. Studies have explored its potential as an antileishmanial agent and have demonstrated cytotoxic effects against certain cancer cell lines. The mercapto group may contribute to its biological activity by participating in redox reactions and interacting with thiol-containing biomolecules. Compounds with similar structures have shown antibacterial and antifungal properties, suggesting that this compound may possess a broad spectrum of biological activities.

Bioconjugation
this compound can be used in chemoselective primary amine modification strategies, enabling three-component, one-pot bioconjugation . A specifically designed mercaptobenzaldehyde-based bifunctional linker achieves highly selective and robust amine labeling under biocompatible conditions . This linker demonstrates wide functional group tolerance and is simple to prepare, allowing for facile payload incorporation . The introduction of the linker does not impair the function of modified proteins such as insulin . The planar structure of the aryl ring means the modification is unlikely to impair the native functions and activity of the targeted peptides or proteins .

Peptide Ligation
this compound can be used to induce peptide ligation . Ligation reactions were completed within 4−5 hours, affording the N,S‐benzylidene acetal products in high yields (49−76%) . As another example, this new ligation method was applied in the synthesis of an acetylated adrenocorticotropic hormone 24 (Ac‐ACTH 24) derivative at its Pro‐Val site . The ligation was smoothly completed within 4 hours .

Mechanism of Action

The mechanism by which 4-Amino-3-mercaptobenzaldehyde exerts its effects involves its functional groups:

    Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.

    Mercapto Group: Known for its ability to form strong bonds with metals and other electrophiles.

    Aldehyde Group: Reactive towards nucleophiles, facilitating various chemical transformations.

These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key molecular parameters and substituent characteristics of 4-Amino-3-mercaptobenzaldehyde with analogs:

Compound Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
This compound C₇H₇NOS 153.20 g/mol -NH₂ (4), -SH (3) Aldehyde, Amino, Thiol
4-Amino-3-methoxybenzaldehyde C₈H₉NO₂ 151.17 g/mol -NH₂ (4), -OCH₃ (3) Aldehyde, Amino, Methoxy
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.24 g/mol -OCH₂C₆H₅ (4) Aldehyde, Benzyloxy
4-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 150.17 g/mol -OCH₃ (4), -CH₃ (2) Aldehyde, Methoxy, Methyl

Key Observations :

  • Molecular Weight: The thiol group in this compound increases its molecular weight compared to the methoxy analog (153.20 vs. 151.17 g/mol) due to sulfur’s higher atomic mass .
  • Polarity and Solubility : The thiol (-SH) group is more polar than methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅), suggesting higher solubility in polar solvents. However, thiols are prone to oxidation, forming disulfides, which may reduce stability in aqueous environments.
  • Electronic Effects : Methoxy and benzyloxy groups are electron-donating, stabilizing aromatic systems via resonance, while thiols exhibit weaker electron-donating effects but greater nucleophilicity .

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-mercaptobenzaldehyde, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

Sulfhydryl group introduction : React 4-amino-3-nitrobenzaldehyde with thiourea under acidic conditions to replace the nitro group with a thiol .

Reduction : Use catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite to reduce intermediates.
Key variables :

  • Temperature : Excess heat (>80°C) may lead to disulfide formation.
  • pH : Alkaline conditions stabilize the thiol group but may deprotonate the amine, altering reactivity .
    Typical yields range from 60–75%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation of the thiol group .
  • Handling : Work under nitrogen atmosphere in gloveboxes or Schlenk lines. Use chelating agents (e.g., EDTA) in aqueous solutions to prevent metal-catalyzed oxidation .
  • Decomposition signs : Discoloration (yellow to brown) indicates oxidation to disulfides; verify via FT-IR (loss of S–H stretch at ~2550 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC-MS : Quantify purity and detect disulfide byproducts (e.g., m/z 297 for dimeric forms) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm); thiol protons may be absent due to exchange broadening .
    • ¹³C NMR : Carbonyl (C=O) at ~190 ppm, aromatic carbons at 110–150 ppm .
  • Elemental analysis : Confirm C, H, N, S within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected oxidation products)?

Contradictions often arise from trace metal impurities or solvent effects:

  • Case study : Discrepancies in oxidation products (sulfoxides vs. sulfones) may stem from residual Fe³⁺ in solvents. Mitigate via solvent pre-treatment with activated alumina .
  • Methodological validation :
    • Replicate experiments under strictly anhydrous/anaerobic conditions.
    • Use XPS to identify metal contaminants on reaction vessels .
    • Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental outcomes .

Q. What strategies optimize this compound’s use in multi-step syntheses (e.g., as a ligand or building block)?

  • Protection-deprotection :
    • Protect thiols as trityl (Tr) or acetamidomethyl (Acm) groups during amine-functionalization steps .
    • Deprotect with AgNO₃ (for Tr) or Hg(OAc)₂ (for Acm) .
  • Coordination chemistry :
    • Chelate transition metals (e.g., Cu²⁺) via S and N donors; confirm geometry via UV-Vis (d-d transitions) and EPR .
    • Stability constants (log K) for metal complexes can be determined potentiometrically .

Q. How does steric and electronic modulation of the benzaldehyde scaffold affect biological activity?

  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) at position 5 increase thiol acidity (pKa ~6.5 vs. ~8.2 for unsubstituted analogs), enhancing nucleophilicity in enzyme inhibition assays .
  • Steric effects : Bulkier substituents at position 2 reduce binding to shallow enzyme pockets (e.g., carbonic anhydrase II), quantified via SPR (KD values) .
  • Case application : In malaria research, derivatives with –SCH₃ showed 3× higher Plasmodium growth inhibition vs. –SH analogs due to improved membrane permeability .

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